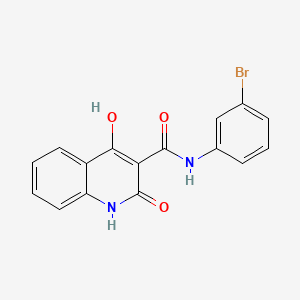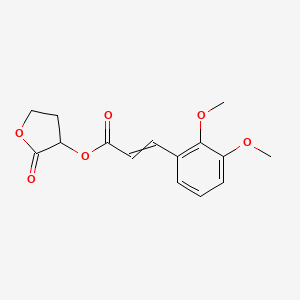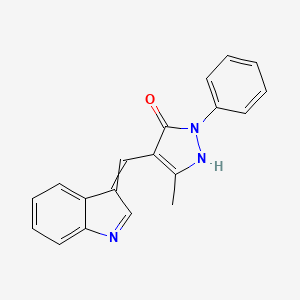
N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-339696 involves several steps, starting with the preparation of the core structure, which is a quinoline derivative. The synthetic route typically includes:
Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Bromination: Introduction of a bromine atom at a specific position on the quinoline ring.
Hydroxylation: Addition of a hydroxyl group to the quinoline core.
Carboxamide Formation: The final step involves the formation of the carboxamide group, resulting in the complete structure of WAY-339696.
Industrial production methods for WAY-339696 are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring purity and yield optimization.
Chemical Reactions Analysis
WAY-339696 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: The bromine atom in WAY-339696 can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-339696 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound to study quinoline derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes involving the epidermal growth factor receptor.
Medicine: Explored as a potential therapeutic agent for cancers with specific EGFR mutations.
Industry: Potential applications in the development of targeted cancer therapies and diagnostic tools.
Mechanism of Action
WAY-339696 exerts its effects by inhibiting the activity of the epidermal growth factor receptor with T790M and L858R mutations. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth . The molecular targets include the mutated forms of the epidermal growth factor receptor, and the pathways involved are primarily those related to cell growth and division.
Comparison with Similar Compounds
WAY-339696 is unique in its specificity for the T790M and L858R mutations of the epidermal growth factor receptor. Similar compounds include:
Gefitinib: Another inhibitor of the epidermal growth factor receptor, but with a broader range of targets.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor but is less specific to the T790M mutation.
Osimertinib: A third-generation inhibitor that also targets the T790M mutation but has different pharmacokinetic properties.
WAY-339696 stands out due to its high specificity and potential for reduced side effects compared to other inhibitors.
Properties
Molecular Formula |
C16H11BrN2O3 |
|---|---|
Molecular Weight |
359.17 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H11BrN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22) |
InChI Key |
UCCUKBQMSKZUOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-pyridyl)methanone](/img/structure/B10803566.png)
![(E)-1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B10803570.png)
![7-(2-Furanylmethylamino)-2,3-dimethyl-4-thieno[1,2]pyrimido[4,5-b]pyridazinone](/img/structure/B10803577.png)
![N-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10803581.png)
![7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline](/img/structure/B10803588.png)
![6-(4-fluorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10803592.png)

![ethyl 2-[(2-chlorophenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B10803598.png)
![N-(4-ethylphenyl)-2-[[4-imino-5-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/structure/B10803606.png)
![3-ethyl-5-methyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B10803608.png)
![3-[3-(3-chlorophenyl)-4-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B10803627.png)
![N-(2-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10803630.png)

